Bis(2-(2-hydroxyethoxy)ethyl)octylamine
Description
Bis(2-(2-hydroxyethoxy)ethyl)octylamine is a tertiary amine derivative characterized by an octylamine backbone substituted with two 2-(2-hydroxyethoxy)ethyl groups. Key features include:
- Molecular formula: Likely $ C{18}H{39}NO_4 $ (estimated based on substituents).
- Functional groups: Tertiary amine, hydroxyl, and ether linkages.
- Potential applications: Surfactants, biochemical ligands (e.g., protein interactions), or pharmaceutical intermediates .
Properties
CAS No. |
68003-29-2 |
|---|---|
Molecular Formula |
C16H35NO4 |
Molecular Weight |
305.45 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethoxy]ethanol |
InChI |
InChI=1S/C16H35NO4/c1-2-3-4-5-6-7-8-17(9-13-20-15-11-18)10-14-21-16-12-19/h18-19H,2-16H2,1H3 |
InChI Key |
BBLLNWPZRQWZSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCOCCO)CCOCCO |
Related CAS |
31727-16-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)octylamine typically involves the reaction of octylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octylamine} + 2 \text{Ethylene Oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted at elevated temperatures and pressures to facilitate the addition of ethylene oxide to the amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The purified compound is then subjected to quality control tests to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)octylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The tertiary amine group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl)octylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the formulation of lubricants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which Bis(2-(2-hydroxyethoxy)ethyl)octylamine exerts its effects is primarily through its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can form hydrogen bonds with proteins, stabilizing their structure and function .
Comparison with Similar Compounds
2,2'-Oxybis(ethylamine) (CAS 2752-17-2)
- Molecular formula : $ C4H{12}N_2O $, MW : 104.15 g/mol.
- Structure : Two ethylamine groups linked by an oxygen atom.
- Properties :
Contrast with target compound :
Property Bis(2-(2-hydroxyethoxy)ethyl)octylamine 2,2'-Oxybis(ethylamine) Hydrophobicity Higher (longer alkyl chain) Lower Solubility in water Moderate (hydroxyl groups enhance) Higher (smaller size) Applications Surfactants, biochemical studies Lab chemicals, synthesis
The hydroxyethoxyethyl groups in the target compound likely reduce volatility and enhance hydrogen bonding compared to 2,2'-Oxybis(ethylamine) .
[2-(2-Aminoethoxy)ethyl]diethylamine (CAS 136089-19-5)
- Molecular formula : $ C8H{20}N_2O $, MW : 160.26 g/mol.
- Structure : Diethylamine core with an ethoxyethylamine side chain.
- Properties :
- Contrast with target compound: Property this compound [2-(2-Aminoethoxy)ethyl]diethylamine Alkyl chain length C8 (octyl) C2 (diethyl) Hydroxyl groups Present (enhanced solubility) Absent Reactivity Potential for esterification Limited to amine reactions
The target compound’s hydroxyl groups may improve solubility in polar solvents, whereas [2-(2-aminoethoxy)ethyl]diethylamine’s branching favors miscibility with organic phases .
N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6)
- Molecular formula : $ C6H{14}N2O2 $, MW : 146.19 g/mol.
- Structure : Nitrosamine with two hydroxypropyl groups.
- Properties: Carcinogenic (nitrosamine group). Used in laboratory research .
The absence of a nitrosamine group makes the target compound safer for industrial or biochemical use .
Physicochemical Properties
- Hydrophilic-Lipophilic Balance (HLB) : Estimated to be moderate (10–12), suitable for emulsification.
- Thermal stability : Likely higher than smaller amines due to extended alkyl chain.
Biochemical Interactions
- Analogous to octylamine’s role in hemoprotein P-450 studies (), the target compound may stabilize protein conformations via amine and hydroxyl interactions .
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